

## The Covalent Binding Mechanism and Hinge Interaction

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Compound of Interest					
Compound Name:	Lazertinib				
Cat. No.:	B608487	Get Quote			

Like other third-generation EGFR TKIs, **Lazertinib**'s mechanism involves both reversible and irreversible binding steps within the ATP-binding site of the EGFR kinase domain.[1] The aminopyrimidine scaffold, a common motif in kinase inhibitors, anchors the molecule to the hinge region of the kinase through hydrogen bonds with the backbone of Met793.[4][5] Following this initial binding, a reactive acrylamide "warhead" forms a permanent, covalent bond with the thiol group of Cys797.[1][6] This irreversible bond is a key contributor to the drug's high potency.[6]

#### The Pyrazole Moiety: The Key to Selectivity

The defining structural feature of **Lazertinib**, which distinguishes it from its counterpart osimertinib, is its substituted pyrazole ring.[4][7] This moiety replaces the N-methylindole group found in osimertinib and is primarily responsible for **Lazertinib**'s improved selectivity and medicinal chemistry properties.[4][6] The pyrazole features two critical substituents: a hydrophobic phenyl group and a hydrophilic methyleneamine group, which engage in distinct and crucial interactions within the EGFR binding pocket.[4][8][9]

## Van der Waals Interactions with the T790M "Gatekeeper" Residue

The primary basis for selectivity against the T790M mutation is the interaction between **Lazertinib**'s hydrophobic phenyl ring and the methionine residue at position 790.[4] In first-generation TKI resistance, the smaller threonine at the "gatekeeper" position 790 is replaced by



a bulkier methionine (T790M), causing steric hindrance that prevents older inhibitors from binding effectively.[10][11]

**Lazertinib**'s design capitalizes on this change. Its phenyl group forms favorable van der Waals interactions with the T790M side chain.[4][12] This interaction stabilizes the drug within the binding pocket of the mutant enzyme, contributing significantly to its high potency against T790M-containing EGFR.[4] Osimertinib achieves its T790M selectivity through an analogous interaction via its N-methylindole group.[4]

#### **Sparing Wild-Type EGFR**

**Lazertinib**'s selectivity for mutant EGFR over WT EGFR is a critical aspect of its improved safety profile.[13] This WT-sparing effect is also governed by the pyrazole's phenyl group. In WT EGFR, which has a smaller threonine at position 790, the binding pocket contains a polar water network.[12] The introduction of **Lazertinib**'s hydrophobic phenyl ring into this polar environment is energetically unfavorable, likely disrupting this water network and weakening the binding affinity to WT EGFR.[12]

Furthermore, structural analyses suggest that the pyrazole substituents cause steric repulsion with the catalytic lysine (K745) in the WT kinase, forcing the side chain to reposition. This interaction may further diminish **Lazertinib**'s binding to WT EGFR.[4]

#### **Distinctive Hydrogen Bonding**

The hydrophilic methyleneamine substituent on the pyrazole ring provides an additional layer of interaction unique to **Lazertinib**.[4] Crystal structures reveal that this group can form hydrogen bonds, such as with the carboxylic acid side chain of Asp855.[6] It can also form an intramolecular hydrogen bond with the carbonyl of the acrylamide moiety.[12][14] These H-bonding interactions, which are distinct from those of osimertinib, contribute to the overall binding affinity and efficacy of **Lazertinib**.[4]

# Quantitative Data on Lazertinib's Potency and Selectivity

Biochemical and cellular assays have quantified **Lazertinib**'s potent inhibition of mutant EGFR and its selectivity over WT EGFR. The half-maximal inhibitory concentration (IC50) and half-



maximal effective concentration (EC50) values demonstrate this selectivity profile, often in direct comparison to osimertinib.

Table 1: In Vitro Kinase Inhibition (IC50)

Compound	EGFR Del19/T790 M (nM)	EGFR L858R/T790 M (nM)	EGFR Del19 (nM)	EGFR L858R (nM)	EGFR Wild- Type (nM)
Lazertinib	1.7	2.0	5.0	20.6	60 - 76
Osimertinib	-	-	-	-	20 - 519.1

Data compiled from multiple sources. Note that absolute values can vary based on specific assay conditions.[1][15]

Table 2: Cellular Antiproliferative Activity (EC50) in

Ba/F3 Cells

Compound	EGFR (L858R) (nM)	EGFR (L858R/T790M) (nM)	WT HER2 (nM)
Lazertinib	4.8 ± 2	7.4 ± 1	>100
Osimertinib	3.2 ± 1	4.9 ± 0.4	19 ± 1

Source: Heppner et al., ACS Medicinal Chemistry Letters, 2022.[4]

These data confirm that **Lazertinib** is a highly potent inhibitor of EGFR with activating and T790M resistance mutations.[15] Notably, it demonstrates a higher IC50 for WT EGFR compared to osimertinib in some studies, underscoring its superior selectivity.[1][11] Additionally, **Lazertinib** shows significantly less activity against HER2, which may contribute to its favorable cardiac safety profile.[2][4]

### **Experimental Protocols**

The structural and functional understanding of **Lazertinib**'s selectivity is derived from key experimental techniques.



#### X-ray Crystallography of Lazertinib-EGFR Complex

This technique provides atomic-level detail of the inhibitor's binding mode.

- Protein Expression and Purification: The human EGFR kinase domain (residues 696-1022), both WT and mutant (e.g., T790M/V948R), is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system. The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
- Crystallization: The purified EGFR kinase domain is concentrated and mixed with a reservoir solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. Crystals are grown using the hanging-drop vapor-diffusion method.
- Soaking and Data Collection: Lazertinib, dissolved in a suitable solvent like DMSO, is
  introduced to the crystals (soaking) to allow it to bind to the EGFR protein. The crystals are
  then flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light
  source.
- Structure Determination: The diffraction data are processed to determine the electron density map. The structure of Lazertinib bound to EGFR is then built and refined to yield the final coordinates. The resulting structures (e.g., PDB IDs 7UKV for WT and 7UKW for T790M/V948R) reveal the precise molecular interactions.[4][16]

#### **Time-Dependent Kinase Inhibition Assay**

This biochemical assay is used to determine the kinetic parameters of irreversible inhibitors like **Lazertinib**, including the initial binding affinity (K\_I) and the rate of covalent bond formation (k\_inact).

- Reaction Setup: Purified recombinant EGFR kinase domains (WT or mutant) are preincubated with varying concentrations of Lazertinib for specific time intervals in a reaction buffer.
- Initiation of Kinase Reaction: The kinase reaction is initiated by adding a peptide substrate and a fixed concentration of ATP (often at its K m value).



- Detection: The rate of substrate phosphorylation is measured over time. This is often done using mobility-shift microfluidic capillary electrophoresis or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The observed rate constants (k\_obs) are plotted against the inhibitor concentration. The data are then fitted to kinetic equations to calculate the k\_inact and K\_I values. The overall potency is often expressed as k\_inact/K\_I.[4]

#### **Cell-Based Proliferation Assay**

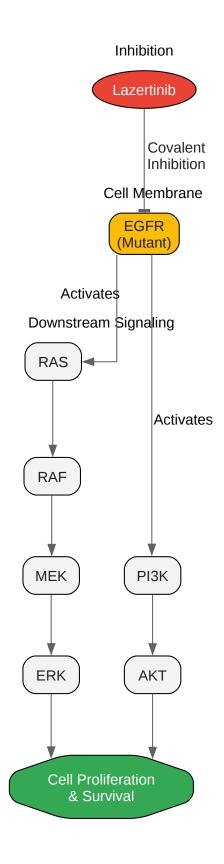
This assay measures the effect of the inhibitor on the viability of cancer cells engineered to express specific EGFR mutations.

- Cell Culture: Murine pro-B (Ba/F3) cells, which are dependent on cytokine signaling for survival, are engineered to stably express human EGFR variants (e.g., L858R/T790M).
   These cells are cultured in appropriate media.
- Drug Treatment: Cells are seeded in multi-well plates and treated with a range of **Lazertinib** concentrations for a set period (e.g., 72 hours).
- Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
   Luminescence is read using a plate reader.
- Data Analysis: The luminescence data are normalized to untreated controls. The resulting
  dose-response curves are fitted to a sigmoidal model to determine the EC50 value, which is
  the concentration of the drug that inhibits cell proliferation by 50%.[4]

### Visualizing the Molecular Basis of Selectivity

Diagrams generated using Graphviz can illustrate the key pathways and interactions central to **Lazertinib**'s function.

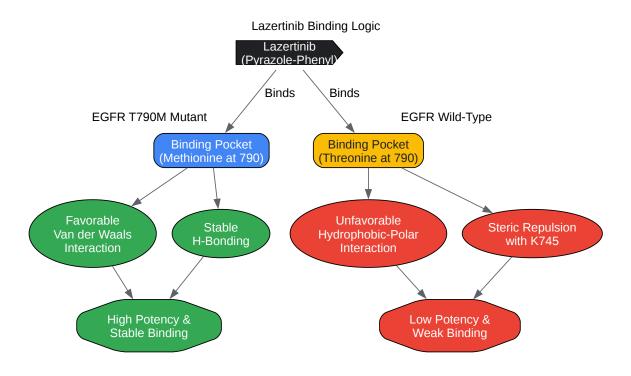




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Caption: EGFR signaling pathway inhibited by Lazertinib.

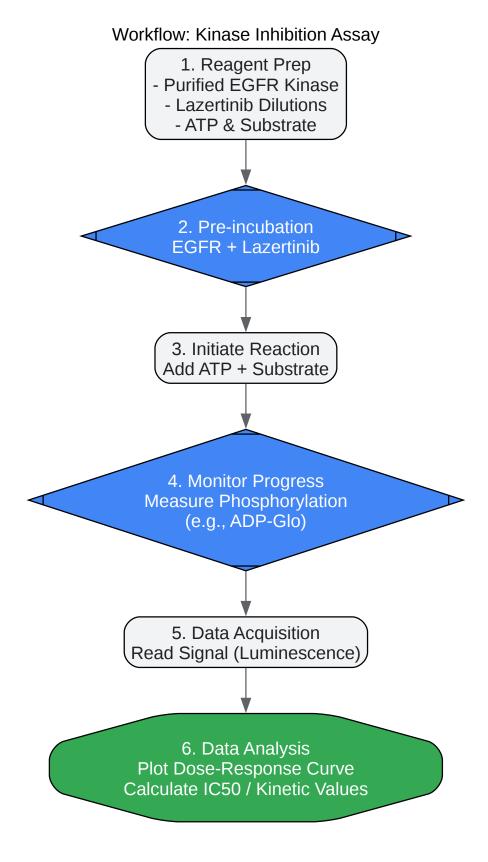




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Caption: Logical flow of Lazertinib's selective binding.





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Caption: Experimental workflow for kinase inhibition assays.



#### Conclusion

The structural basis for **Lazertinib**'s selectivity is a multi-faceted mechanism centered on its unique substituted pyrazole moiety. The hydrophobic phenyl group engages in favorable van der Waals interactions with the T790M gatekeeper residue, driving potency against resistant tumors, while simultaneously causing unfavorable interactions in the polar pocket of wild-type EGFR, ensuring its WT-sparing profile. This is complemented by distinct hydrogen bonding from the hydrophilic amine group. These precise molecular interactions, confirmed through crystallographic and biochemical studies, provide **Lazertinib** with a superior selectivity profile, which translates to a potent anti-tumor efficacy with an improved safety margin in the treatment of EGFR-mutant NSCLC.[4][10]

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